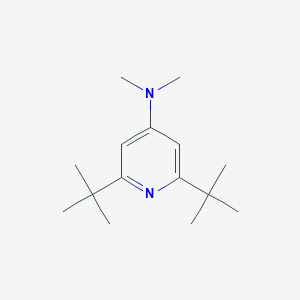

2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine involves multi-step processes that can include Mannich reactions, modification of Chichibabin reactions, and the use of specific reactants like dimethylzinc for metalation reactions. These processes highlight the complexity and versatility in synthesizing nitrogen-containing heterocycles with significant steric hindrance due to tert-butyl groups. Notably, the synthesis of related compounds has been achieved by transforming key starting materials through various chemical reactions, demonstrating the compound's accessibility for further study and application in organic synthesis (Gawinecki & Kanner, 1994).

Molecular Structure Analysis

X-ray crystallography and other structural analysis techniques have been pivotal in understanding the molecular structure of 2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine derivatives. These studies have provided insights into the compound's conformation, bond lengths, angles, and overall molecular geometry, which are crucial for predicting its reactivity and interaction with other molecules. For example, the analysis of related compounds reveals that the tert-butyl groups significantly influence the molecule's spatial arrangement, affecting its nucleophilic and electrophilic properties (Çolak et al., 2021).

Chemical Reactions and Properties

2,6-Di-tert-butyl-N,N-dimethylpyridin-4-amine participates in various chemical reactions, demonstrating its role as a versatile intermediate in organic synthesis. Its reactions can include nucleophilic substitutions, electrophilic additions, and complex formation with metals, showcasing its potential in synthesizing a wide range of chemical compounds. The presence of tert-butyl and dimethylamino groups significantly impacts its reactivity, allowing for selective reactions under controlled conditions (Prek et al., 2015).

Applications De Recherche Scientifique

Synthetic Organic Chemistry Applications

One notable application of similar compounds is in synthetic organic chemistry as weak nucleophilic bases. For example, compounds analogous to 2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine, such as 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, are used as nonnucleophilic bases due to their ability to undergo steric protection against electrophilic attack. This property allows them to substitute nonnucleophilic bases in organic syntheses, highlighting their importance in facilitating various chemical reactions under controlled conditions (Balaban et al., 2004).

Material Science Applications

In material science, derivatives of these compounds have been synthesized and characterized for their solubility and thermal stability properties. For instance, poly(pyridine-imide)s prepared from aromatic diamine monomers with tert-butyl substituents exhibit good solubility in polar solvents and high thermal stability, making them suitable for applications requiring durable materials with specific solvent resistance and thermal properties (Lu et al., 2014).

Catalysis Applications

These compounds also find applications in catalysis, particularly in polymerization and cross-coupling reactions. Group 10 metal aminopyridinato complexes, involving similar sterically hindered amines, have been used as catalysts in Suzuki cross-coupling reactions and polymerization of silanes, demonstrating their versatility and efficiency in catalyzing reactions involving aryl chlorides and hydrosilane, respectively (Deeken et al., 2006).

Propriétés

IUPAC Name |

2,6-ditert-butyl-N,N-dimethylpyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2/c1-14(2,3)12-9-11(17(7)8)10-13(16-12)15(4,5)6/h9-10H,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUGUUNRDWGECM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90306341 |

Source

|

| Record name | 2,6-Di-tert-butyl-N,N-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90306341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine | |

CAS RN |

38222-90-1 |

Source

|

| Record name | NSC175806 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Di-tert-butyl-N,N-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90306341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B51207.png)

![[3-Fluoro-2'-Methyl-4'-(3-{3-Methyl-4-[(1e)-4,4,4-Trifluoro-3-Hydroxy-3-(Trifluoromethyl)but-1-En-1-Yl]phenyl}pentan-3-Yl)biphenyl-4-Yl]acetic Acid](/img/structure/B51228.png)